molecular formula C5H10O2S B1583577 Ethyl 2-mercaptopropionate CAS No. 19788-49-9

Ethyl 2-mercaptopropionate

Cat. No.: B1583577
CAS No.: 19788-49-9
M. Wt: 134.2 g/mol
InChI Key: LXXNWCFBZHKFPT-UHFFFAOYSA-N
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Description

Ethyl 2-mercaptopropionate (ET2MP, CAS 19788-49-9) is an organosulfur compound with the molecular formula C₅H₁₀O₂S and a molecular weight of 134.19 g/mol . It is characterized by a propionate ester backbone with a sulfhydryl (-SH) group at the β-carbon position. ET2MP is notable for its role in:

  • Food aroma enhancement: Produced during yeast fermentation in Japanese soy sauce, contributing to volatile thiol profiles .
  • Baijiu flavor differentiation: Identified as a marker compound distinguishing aroma types in Chinese Baijiu due to its unique odor profile .
  • Biochemical research: Acts as a protein kinase and histone deacetylase inhibitor, facilitating studies on signal transduction and gene regulation .

Physicochemical properties include a boiling point of 90°C/60 mmHg, logP of 0.87 (indicating moderate hydrophobicity), and a refractive index of 1.449 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and to drive the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-mercaptopropionate can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Substituted mercaptopropionates.

Scientific Research Applications

Applications in Food Science

Flavoring Agent
EMP is recognized for its unique flavor profile, often described as fruity with sulfurous notes. It is primarily used in the food industry as a flavoring agent due to its ability to impart distinct flavors to various products.

Flavoring Characteristics

  • Usage Levels : Typically used at concentrations ranging from 10 parts per billion (ppb) to 70 parts per million (ppm) in food products.
  • Flavor Profile : Provides fruity and onion-like flavors, making it suitable for enhancing the taste of candies, beverages, and other food items .

Applications in Chemical Synthesis

Intermediate in Organic Synthesis
EMP serves as an important intermediate in the synthesis of various organic compounds. Its thiol group allows it to participate in nucleophilic substitution reactions, making it valuable for producing other sulfur-containing compounds.

Case Study: Enzymatic Hydrolysis

A study demonstrated that EMP can undergo lipase-catalyzed hydrolysis, leading to the formation of optically active compounds. The reaction was moderate in stereoselectivity, indicating EMP's potential as a substrate for enzymatic reactions .

Applications in Pharmaceuticals

Potential Therapeutic Uses
Research has indicated that EMP may exhibit biological activities that could be harnessed for therapeutic purposes. Its structural similarity to other bioactive thiols suggests potential applications in drug development.

Summary of Applications

Application AreaDescriptionExample Usage
Food Science Flavoring agent with fruity and sulfurous notesUsed in candies and beverages
Chemical Synthesis Intermediate for producing sulfur-containing compoundsEnzymatic hydrolysis studies
Pharmaceuticals Potential therapeutic uses due to biological activityResearch into drug development

Mechanism of Action

Ethyl 2-mercaptopropionate operates through various mechanisms of action. It acts as an inhibitor of protein kinases, which are essential for signal transduction pathways within cells. Additionally, it inhibits histone deacetylases, playing a role in gene regulation . These actions make it a valuable tool for researchers studying cellular processes and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Mercapto-2-Methylpropionate (CAS 33441-50-8)

  • Molecular formula : C₆H₁₂O₂S
  • Key differences : A methyl branch at the β-carbon increases steric hindrance, altering reactivity and volatility compared to ET2MP .
  • Applications: Limited evidence in food systems; primarily used in synthetic organic chemistry for protecting-group strategies .

Methyl 2-Mercaptopropionate (CAS 53907-46-3)

  • Molecular formula : C₄H₈O₂S
  • Key differences : Shorter ethyl chain reduces molecular weight (120.17 g/mol ) and boiling point, enhancing volatility.
  • Applications : Less prominent in flavor industries but utilized in polymer chemistry for thiol-ene reactions .

Furfuryl 3-Mercapto-2-Methylpropionate (CAS 93859-18-8)

  • Molecular formula : C₁₀H₁₂O₃S
  • Key differences: Furfuryl ester group introduces aromatic complexity, likely contributing to roasted or caramel notes in contrast to ET2MP’s fruity undertones .

Functional and Analytical Comparisons

Aroma Contributions

Compound Aroma Profile Key Food Systems Detection Threshold Reference
ET2MP Fruity, sulfury Soy sauce, Baijiu 0.003 µg/L (UPLC-MS)
2-Furanmethanethiol Meaty, roasted Soy sauce 0.12 µg/L (GC-SCD)
1-Pentanethiol Burnt, sulfurous Coffee, brandy 0.037 µg/L (GC-MS)

ET2MP’s ester group stabilizes its volatility, enabling sustained aroma release in fermented foods, whereas linear thiols (e.g., 1-pentanethiol) dissipate faster .

Analytical Detection and Industrial Relevance

  • ET2MP Detection :
    • UPLC-MS/MS : Achieves a limit of quantification (LOQ) of 0.003 µg/L , outperforming GC methods (LOQ: 0.60 µg/L for similar thiols) .
    • GC-SCD : Preferred for sulfur-specific detection in soy sauce due to high sensitivity .
  • Industrial Production: Commercially available from suppliers like Santa Cruz Biotechnology (5 g/$107) and Chinese manufacturers (e.g., Hubei Fangde New Materials) .

Research Advancements and Challenges

  • Enantiomeric Behavior: ET2MP in soy sauce exhibits a 1:1 enantiomeric ratio, suggesting non-enzymatic racemization during fermentation .
  • Toxicity Profile : Thiol-acrylate derivatives like ET2MP show moderate cytotoxicity at high concentrations (pKa ~9.66), necessitating controlled usage in biomedical applications .

Biological Activity

Ethyl 2-mercaptopropionate (ET2MP) is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a propionic acid derivative. This compound, with the molecular formula C5H10O2S, has garnered attention due to its diverse biological activities, primarily attributed to its thiol functionality. This article explores the biological activity of ET2MP, detailing its antioxidant properties, role in fermentation processes, and potential applications in various fields.

This compound is a colorless liquid with a strong sulfur-like odor. It belongs to the class of carboxylic acid esters and is known for its reactivity and ability to participate in various biochemical processes. The structure can be represented as follows:

  • IUPAC Name: Ethyl 2-sulfanylpropanoate
  • Molecular Formula: C5H10O2S
  • Molecular Weight: 134.19 g/mol
  • CAS Number: 19788-49-9

Antioxidant Activity

One of the significant biological activities of ET2MP is its antioxidant capability. Thiols are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Comparison of Antioxidant Activities of Thiols

Compound NameAntioxidant ActivityMechanism of Action
This compoundModerateFree radical scavenging
GlutathioneHighRedox reactions, free radical scavenging
CysteineModerateThiol-disulfide exchange

Role in Fermentation Processes

ET2MP has been identified as a volatile thiol produced during fermentation processes, particularly in the production of soy sauce. Research indicates that yeast strains such as Zygosaccharomyces rouxii produce ET2MP during alcoholic fermentation, contributing to the flavor profile of fermented products . The concentration of ET2MP increases during fermentation, highlighting its significance in food science and flavor chemistry.

Case Study: Fermentation in Japanese Soy Sauce Production

In a study examining five types of Japanese soy sauce, it was found that ET2MP levels rose significantly during fermentation. The concentration was notably higher when fermented by Zygosaccharomyces rouxii compared to other yeast strains . This suggests that specific fermentation conditions can enhance the production of this compound, which may be leveraged for flavor enhancement in culinary applications.

Applications in Material Science

Beyond biological applications, ET2MP has been explored for its potential use as a stabilizing ligand in the synthesis of quantum dots. Research indicates that using ET2MP as a stabilizer can enhance the properties of cadmium telluride (CdTe) quantum dots, making them suitable for applications in optoelectronics and nanotechnology .

Safety and Toxicology

The safety profile of ET2MP has been evaluated in various studies. A notable observation includes a No Observed Effect Level (NOEL) of 250 mg/kg body weight in animal studies, indicating that at this dosage, no adverse effects were recorded . However, further research is necessary to fully understand its long-term effects on human health.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-mercaptopropionate, and how can purity be validated?

Q. How is this compound structurally characterized in polymer research?

In polymer synthesis (e.g., MPEG-MPA surfactants), 1^1H NMR is critical. The mercaptopropionate group exhibits distinct signals at δ 2.71–2.73 ppm, while methoxy protons from MPEG appear at δ 3.40 ppm. This confirms successful esterification and integration into polymer backbones .

Q. What are the documented natural sources of this compound, and how is it detected in food matrices?

Naturally occurring in wine, soy sauce, and cheeses (e.g., Munster, Camembert), its detection employs headspace solid-phase microextraction (HS-SPME) paired with GC-MS. Quantification requires calibration against certified reference materials to account for matrix effects .

Advanced Research Questions

Q. How does this compound influence reaction yields in photochemical olefination?

In photoinitiated carbonyl-metathesis, substituting 4-MeBnSH with this compound alters reaction kinetics due to its lower pKa (~9.66) and steric effects. This substitution may reduce byproduct formation but requires optimization of stoichiometry (e.g., 0.04 mmol thiol per 0.2 mmol aldehyde) and irradiation time (24 h under 3 W blue LED) to maintain >70% yield .

Q. What are the biocompatibility challenges of this compound in thiol-acrylate polymers?

Residual this compound in polymers can reduce cell viability due to monomer toxicity. Studies show that excess thiol (e.g., 20% molar excess) lowers biocompatibility, likely due to acidic degradation products. Mitigation strategies include rigorous post-polymerization purification (e.g., dialysis, size-exclusion chromatography) and monitoring cytotoxicity via MTT assays .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points)?

Discrepancies in boiling points (e.g., 61.5–63.5°C vs. 40–41°C under varying pressures) arise from differences in experimental conditions. Researchers should standardize measurements using calibrated manometers and report pressure explicitly. Cross-validation via DSC (Differential Scanning Calorimetry) is recommended .

Q. What methodological precautions ensure reproducibility in catalytic applications of this compound?

When used as a catalyst (e.g., in microwave-assisted oxidations), ensure anhydrous conditions and inert atmospheres to prevent thiol oxidation. Document solvent purity (e.g., ethyl acetate, dried over molecular sieves) and catalyst loading (e.g., 0.1–0.5 mol%). Replicate results using triplicate runs and statistical validation (e.g., ANOVA, p < 0.05) .

Q. Methodological Best Practices

  • Experimental Design : Follow IUPAC guidelines for compound naming and characterization. For novel derivatives, provide full spectral data (NMR, HRMS) and elemental analysis .
  • Data Reporting : Use metric units and report numerical precision aligned with instrument limits (e.g., GC-MS data to three decimal places). Avoid overinterpretation of insignificant digits .
  • Ethical Compliance : Disclose synthetic byproducts and environmental hazards in supporting information. Adhere to institutional safety protocols for thiol handling .

Properties

IUPAC Name

ethyl 2-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXNWCFBZHKFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864904
Record name Ethyl 2-sulfanylpropanoate
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Molecular Weight

134.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Density

1.027-1.050
Record name Ethyl 2-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

19788-49-9, 103616-07-5
Record name Ethyl 2-mercaptopropionate
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Record name Ethyl 2-mercaptopropionate
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Record name Propanoic acid, 2-mercapto-, ethyl ester
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Record name Ethyl 2-sulfanylpropanoate
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Record name Ethyl 2-mercaptopropionate
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Record name ETHYL 2-MERCAPTOPROPIONATE
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Record name Ethyl 2-mercaptopropionate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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